3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol
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Overview
Description
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol is a synthetic organic compound characterized by the presence of an imidazole ring substituted with two 4-chlorophenyl groups and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a dicarbonyl compound and an amine. For instance, the reaction between glyoxal and 4-chloroaniline in the presence of an acid catalyst can yield the imidazole ring.
Substitution with 4-Chlorophenyl Groups: The imidazole ring is then substituted with 4-chlorophenyl groups through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the imidazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Phenol Group: Finally, the phenol group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of phenol with the chlorinated imidazole compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]aniline: Similar structure but with an aniline group instead of a phenol group.
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]methanol: Similar structure but with a methanol group instead of a phenol group.
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]benzoic acid: Similar structure but with a benzoic acid group instead of a phenol group.
Uniqueness
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol is unique due to the presence of the phenol group, which imparts specific chemical properties, such as the ability to undergo oxidation to form quinones. This makes it distinct from other similar compounds and useful in specific applications where the phenol functionality is required.
Properties
IUPAC Name |
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O/c22-16-8-4-13(5-9-16)19-20(14-6-10-17(23)11-7-14)25-21(24-19)15-2-1-3-18(26)12-15/h1-12,26H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKXBTCQWWYWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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